REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=1)(=[O:4])=[O:3].[H][H]>CCO.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][C:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
0.374 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
EXTRACTION
|
Details
|
the solid was extracted
|
Type
|
TEMPERATURE
|
Details
|
with warm (2:1) MeOH--CH2 cl2
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts and filtrate were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=NC1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.107 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |